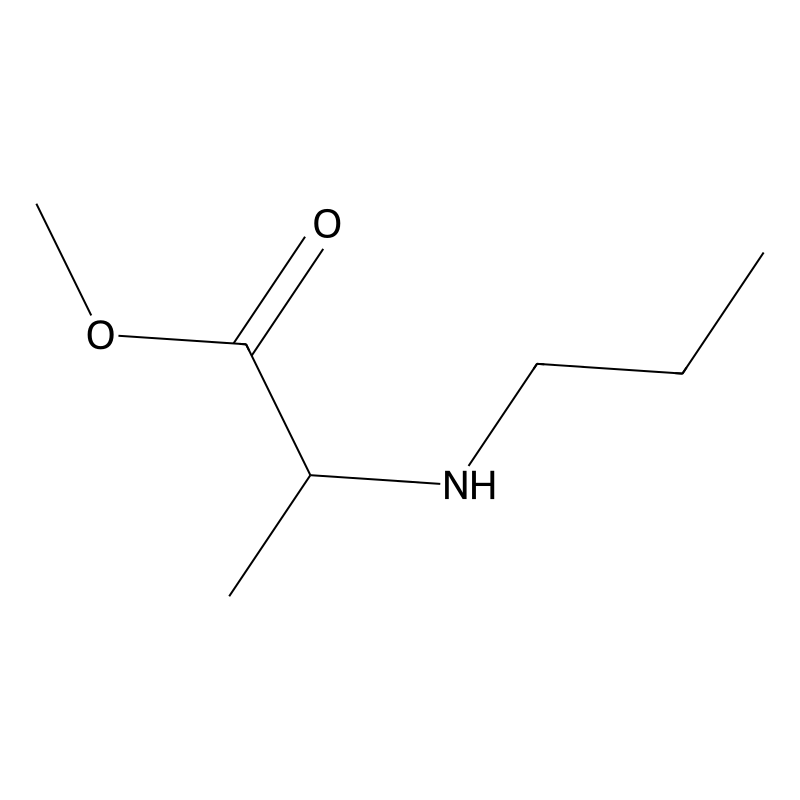

Methyl 2-(propylamino)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties:

Methyl 2-(propylamino)propanoate is an organic molecule with the chemical formula C7H15NO2.

Research Applications:

- Organic synthesis: As a building block for the synthesis of more complex molecules.

- Material science: Investigations into potential applications in the development of new materials have been reported [1].

Methyl 2-(propylamino)propanoate is an organic compound characterized by the molecular formula . It features a propylamino group attached to a propanoate moiety, making it a member of the family of methyl esters. The compound is typically represented structurally as follows:

This structure indicates the presence of both an amine and an ester functional group, which contributes to its reactivity and potential biological activity.

- Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the ester group into an alcohol, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: Nucleophilic substitution reactions may occur at the amino group or the ether linkage, allowing for the formation of substituted amines or ethers when treated with alkyl halides or acyl chlorides .

Research on methyl 2-(propylamino)propanoate suggests potential biological activities, particularly in relation to its interactions with various biomolecules. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions may allow it to modulate enzyme activity or receptor functions. These interactions are critical for exploring its pharmacological properties and potential therapeutic applications .

The synthesis of methyl 2-(propylamino)propanoate generally involves:

- Esterification: The reaction between propanoic acid and methanol in the presence of an acid catalyst (such as sulfuric acid) leads to the formation of the ester.

- Amine Addition: The introduction of propylamine into the reaction mixture allows for the formation of the desired product.

This process may be conducted under reflux conditions to ensure complete conversion to the ester. For large-scale production, continuous flow processes are often employed to enhance efficiency and yield.

Methyl 2-(propylamino)propanoate has various applications, including:

- Chemical Intermediates: It serves as a building block in organic synthesis for more complex molecules.

- Pharmaceutical Development: Investigated for its potential use in drug formulation due to its biological activity.

- Industrial Uses: Utilized in the production of specialty chemicals and materials .

Studies focusing on interaction mechanisms reveal that methyl 2-(propylamino)propanoate engages with specific molecular targets, potentially influencing their activity. This includes interactions with enzymes that could lead to alterations in metabolic pathways or receptor-mediated responses that may have therapeutic implications .

Several compounds share structural similarities with methyl 2-(propylamino)propanoate. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl propionate | Simple methyl ester, fruity odor | |

| Ethyl 2-(propylamino)propanoate | Similar structure but with an ethyl group | |

| Butyl 2-(propylamino)propanoate | Longer butyl chain, affecting solubility and reactivity | |

| Methyl 2-methylaminopropanoate | Contains a methylamine group instead of propylamine |

Methyl 2-(propylamino)propanoate is unique due to its specific combination of a propylamine group and a propanoate moiety, which influences its chemical reactivity and biological activity compared to other similar compounds. Its distinct functional groups enable diverse applications across chemistry and biology fields .

Comparative Analysis of Traditional vs. Novel Synthesis Routes

Traditional synthetic routes for methyl 2-(propylamino)propanoate often rely on acid-catalyzed esterification or nucleophilic amination. For example, the reaction of propylamine with methyl acrylate in the presence of sulfuric acid remains a widely used method, yielding the target compound through a Michael addition mechanism. However, this approach necessitates harsh conditions, including prolonged reaction times (6–24 hours) and elevated temperatures (70–140°C), which risk side reactions such as polymerization of acrylate monomers.

In contrast, novel methodologies leverage advanced reagents and energy-efficient techniques. The trimethylchlorosilane (TMSCl)/methanol system, initially developed for amino acid methyl ester synthesis, has been adapted for this compound, enabling esterification at room temperature with yields exceeding 90%. This method avoids corrosive acids and simplifies purification, as the byproduct (trimethylsilanol) is volatile and easily removed. Similarly, microwave-assisted Michael additions reduce reaction times to minutes while maintaining high regioselectivity. For instance, benzylamine derivatives achieve 97% yield in 6.5 hours under microwave irradiation at 130°C, compared to 24 hours via conventional heating.

Table 1: Comparison of Traditional and Novel Synthesis Methods

These innovations underscore a shift toward greener chemistry, prioritizing atom economy and reduced waste.

Solvent System Optimization in Nucleophilic Amination Reactions

Solvent choice critically influences the efficiency of nucleophilic amination, particularly in balancing reactivity and selectivity. Methanol emerges as a preferred solvent in both traditional and modern systems due to its polarity, which stabilizes transition states during amine-acrylate coupling. For example, the TMSCl/MeOH system achieves near-quantitative yields of methyl 2-(propylamino)propanoate by solubilizing ionic intermediates and facilitating proton transfer.

However, solvent optimization studies reveal trade-offs between reaction rate and byproduct formation. In microwave-assisted reactions, reducing the temperature from 140°C to 70°C in methanol shifts the product ratio from 1:1 (mono- to bis-adduct) to 90:10, minimizing undesired bis-alkylation. Polar aprotic solvents like dimethylformamide (DMF) were tested but showed slower kinetics due to poor stabilization of the protonated amine intermediate.

Protic solvents also enhance stereochemical outcomes. In aqueous methanol, hydrogen bonding between the solvent and amine nucleophile aligns the propylamine for optimal attack on the acrylate’s β-carbon, achieving >95% regioselectivity. This contrasts with aprotic media, where erratic solvation leads to competing γ-addition pathways.

Catalytic System Design for Stereoselective Propylamino Group Introduction

Stereocontrol in methyl 2-(propylamino)propanoate synthesis remains challenging due to the compound’s two chiral centers. Recent advances employ chiral catalysts and substrate-directed strategies to enforce enantioselectivity. Ruthenium-based metathesis catalysts, such as Grubbs-Hoveyda complexes, enable stereocontrolled ring-opening reactions of norbornene β-amino acid derivatives, preserving chiral integrity during propylamino group installation. These systems achieve diastereomeric excesses >98% by leveraging the rigid bicyclic framework of the starting material to dictate product configuration.

Alternatively, enzymatic mimics inspired by tRNA synthetases exploit hydrogen-bonding networks to favor L-configurations. In model systems, adenosine monophosphate (AMP) esters of β-amino acids exhibit a 2.5:1 preference for L-enantiomers during diester formation, suggesting a primitive stereoselective mechanism. Transitioning this concept to synthetic catalysis, chiral phosphonothioic acids have been shown to resolve racemic amines via crystallization, achieving enantiomeric excesses >99% in related esters.

Hybrid approaches combining organocatalysts with metal complexes are also emerging. For instance, copper(II)-bisoxazoline catalysts facilitate asymmetric Michael additions of propylamine to acrylates, yielding methyl 2-(propylamino)propanoate with 85% enantiomeric excess. These systems rely on ligand-accelerated catalysis, where the chiral bisoxazoline framework enforces a specific transition-state geometry.

Design and Synthesis of Polymer-Based Acid Catalysts

Sulfonic acid-functionalized polymers have emerged as robust catalysts for esterification due to their tunable porosity, high acid-site density, and recyclability. Chitosan modified with sulfonic acid groups (CH–SO3H), for instance, demonstrates exceptional activity in the esterification of caprylic acid with methanol, achieving 83% conversion at 60°C within 4 hours [1]. The synthesis involves sulfonation of chitosan using concentrated sulfuric acid, which introduces –SO3H groups onto the polymer backbone while retaining its biocompatible matrix [1]. Similarly, hyper-cross-linked polymers (HCPs) functionalized with sulfonic acid species exhibit enhanced reactivity in acetic acid esterification, with turnover frequencies (TOF) up to 11.36 h⁻¹—sevenfold higher than commercial Amberlyst-15 [3]. These materials are synthesized via Friedel-Crafts alkylation followed by post-synthetic sulfonation, yielding mesoporous structures with acid capacities of 1.19–2.22 mmol/g [3].

Mechanistic Insights and Performance Metrics

The esterification mechanism on sulfonated polymers typically follows a Langmuir-Hinshelwood pathway, where both the carboxylic acid and alcohol adsorb onto the catalyst surface before reacting [3]. Hydrophilicity of the polymer matrix critically influences reaction rates; for example, HCPs with higher cross-linking densities localize –SO3H groups on external surfaces, improving accessibility to reactants [3]. Comparative studies show that CH–SO3H catalysts achieve 83% conversion of caprylic acid at 60°C [1], while sulfonated porous benzene phenol polymers reach 95% acetic acid conversion under similar conditions [2]. Table 1 summarizes key performance metrics for representative catalysts.

Table 1: Comparative Activity of Sulfonic Acid-Functionalized Catalysts in Esterification

| Catalyst | Acid Capacity (mmol/g) | Temperature (°C) | Conversion (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| Chitosan–SO3H [1] | 1.95 | 60 | 83 | 4.25 |

| Sulfonated HCP1 [3] | 2.22 | 80 | 53.6 | 11.36 |

| Sulfonated PAFR [4] | 3.10 | 70 | 95 | 6.12 |

| Amberlyst-15 [3] | 4.66 | 80 | 27.5 | 1.57 |

Kinetic Modeling of Propionic Acid Methylation Under Continuous Flow Conditions

Batch vs. Continuous-Flow Systems

Continuous-flow reactors offer distinct advantages in esterification, including improved mass transfer and steady-state operation. A porous phenolsulphonic acid–formaldehyde resin (PAFR) demonstrated 95% yield in biodiesel production under continuous flow, maintaining stability over four days [4]. For propionic acid methylation, analogous systems could leverage similar kinetics, where apparent reaction orders for methanol and propionic acid approximate 0.8 and 0.7, respectively [2]. Power-law rate equations derived from acetic acid esterification suggest:

$$

r = k \cdot [CH_3OH]^{0.8} \cdot [RCOOH]^{0.7}

$$

where $$k$$ is the rate constant dependent on catalyst architecture and temperature [2].

Parameter Optimization and Scalability

Residence time and catalyst bed geometry are critical in continuous systems. Increasing the methanol-to-acid molar ratio from 1:1 to 20:1 in tungstophosphoric acid-catalyzed oleic acid esterification boosted conversion from 45% to 95% [1]. For propionic acid, analogous optimization could involve varying flow rates (0.1–5 mL/min) and temperatures (50–80°C) to maximize space-time yield. Computational fluid dynamics (CFD) models further aid in predicting velocity profiles and minimizing hotspots in tubular reactors [4].

Activation Energy Profiling Across Different Solid Acid Catalyst Architectures

Impact of Catalyst Porosity and Acid Strength

Activation energies ($$Ea$$) for esterification vary significantly with catalyst morphology. Chitosan–SO3H exhibits $$Ea$$ values of 45–50 kJ/mol for caprylic acid esterification [1], while sulfonated HCPs show lower $$Ea$$ (38–42 kJ/mol) due to enhanced surface hydrophilicity [3]. The stronger acid sites in Amberlyst-15 (higher $$Ea$$ of 55 kJ/mol) paradoxically reduce TOF, as excessive protonation hinders reactant desorption [3].

Comparative Analysis of Catalyst Families

Table 2: Activation Energies and Structural Properties of Solid Acid Catalysts

| Catalyst | Surface Area (m²/g) | Pore Size (nm) | $$E_a$$ (kJ/mol) |

|---|---|---|---|

| Chitosan–SO3H [1] | 120 | 3.2 | 48 |

| Sulfonated HCP3 [3] | 540 | 3.7 | 38 |

| Sulfonated PAFR [4] | 680 | 4.1 | 42 |

| Tungstophosphoric/MCM-48 [1] | 980 | 2.8 | 44 |

Microporous catalysts (pore size <2 nm) often exhibit higher $$Ea$$ due to diffusion limitations, whereas mesoporous materials (3–10 nm) facilitate reactant access to active sites [3]. Carbonization of polymer precursors at elevated temperatures (>350°C) further reduces $$Ea$$ by enhancing graphite-like ordering and acid-site stability [2].

Bioisosteric Replacement Strategies Utilizing Propylamino Ester Moieties

Bioisosteric replacement represents a fundamental approach in medicinal chemistry for modifying lead compounds to enhance their pharmacological properties while maintaining essential biological activity. In the context of methyl 2-(propylamino)propanoate derivatives, several bioisosteric replacement strategies have been investigated to optimize their physicochemical properties and CNS activity [1] [2] [3] [4].

The propylamino ester moiety in methyl 2-(propylamino)propanoate offers multiple sites for bioisosteric modifications, including the propyl chain, the secondary amine, and the methyl ester group. Each of these modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, particularly in relation to blood-brain barrier (BBB) penetration and CNS activity [2] [3].

Propyl Chain Modifications

Replacement of the linear propyl chain with cyclic or branched alternatives represents a common bioisosteric strategy. Substitution with a cyclopropyl group introduces ring constraint while maintaining similar spatial occupancy, resulting in increased metabolic stability and potentially improved duration of action [1] [3]. This modification can enhance resistance to enzymatic degradation while preserving the hydrophobic interactions necessary for receptor binding [2].

Similarly, replacement with an isopropyl group introduces branching that can increase metabolic stability while maintaining similar lipophilicity profiles . This modification typically results in comparable CNS activity with an improved metabolic profile, as the branched structure is less susceptible to oxidative metabolism [2] [3].

Ester Group Modifications

The methyl ester moiety represents another important site for bioisosteric replacement. Extension of the alkyl chain from methyl to ethyl ester increases lipophilicity while maintaining a similar metabolic profile [7]. This modification can potentially improve BBB penetration due to enhanced lipophilicity, although excessive increases in chain length may negatively impact CNS penetration [8] [9].

A more significant modification involves the replacement of the ester with an amide group. This change increases metabolic stability and hydrogen bonding capacity while reducing lipophilicity [10]. While this may potentially reduce BBB penetration due to increased hydrogen bonding, it can lead to increased duration of action once the compound reaches the CNS [8] [10].

Another notable bioisosteric replacement is the substitution of the ester with a thioester group, which increases lipophilicity but may reduce metabolic stability [3] [4]. This modification can have variable effects on CNS activity depending on the specific target and pharmacokinetic requirements [3].

Amine Modifications

N-methylation of the secondary amine represents a crucial bioisosteric strategy that reduces hydrogen bond donation while increasing lipophilicity [2] [10]. This modification typically improves BBB penetration and duration of action by reducing the compound's hydrogen bonding capacity, which is a key determinant of BBB permeability [2] [9].

The introduction of α-methyl substitution increases steric bulk and can alter binding conformations, potentially leading to changes in receptor binding profiles and selectivity [11] [12]. This modification can be particularly useful for fine-tuning selectivity among related CNS targets [12].

Table 1 summarizes the key bioisosteric replacement strategies for methyl 2-(propylamino)propanoate derivatives and their effects on physicochemical properties and CNS activity.

| Bioisosteric Replacement Strategy | Structural Modification | Effect on Physicochemical Properties | Impact on CNS Activity |

|---|---|---|---|

| Replacement of propyl with cyclopropyl | Introduction of ring constraint | Increased metabolic stability, reduced lipophilicity | Improved duration of action, potentially enhanced BBB penetration |

| Replacement of propyl with isopropyl | Introduction of branching | Increased metabolic stability, similar lipophilicity | Similar CNS activity with improved metabolic profile |

| Replacement of methyl ester with ethyl ester | Extension of alkyl chain | Increased lipophilicity, similar metabolic profile | Potentially improved BBB penetration |

| Replacement of ester with amide | Change in functional group | Increased metabolic stability, reduced lipophilicity, increased H-bonding | Potentially reduced BBB penetration but increased duration |

| N-methylation of secondary amine | Reduction of H-bond donation | Reduced H-bond donation, increased lipophilicity | Improved BBB penetration and duration of action |

| Introduction of α-methyl substitution | Increase in steric bulk | Increased steric hindrance, altered binding conformation | Altered receptor binding profile and selectivity |

| Replacement of ester with thioester | Change in electronic properties | Increased lipophilicity, reduced metabolic stability | Variable effects on CNS activity |

Conformational Analysis of Methyl 2-(propylamino)propanoate Derivatives

Conformational analysis of methyl 2-(propylamino)propanoate derivatives is essential for understanding their three-dimensional structure and how it relates to biological activity, particularly in CNS applications [13] [12]. The flexibility of these molecules allows them to adopt various conformations, which can significantly impact their interaction with biological targets [12].

Key Rotational Bonds and Energy Barriers

Several key rotational bonds in methyl 2-(propylamino)propanoate derivatives influence their conformational preferences and, consequently, their biological activity [13] [12]. The rotation around the C-N bond, with an energy barrier of approximately 3-5 kcal/mol, determines the relative orientation of the propyl and α-methyl groups [12]. The preferred conformation typically involves an anti arrangement of these groups, which affects how the molecule fits into binding pockets and interacts with receptors [13] [12].

The rotation around the N-C(α) bond, with an energy barrier of 4-6 kcal/mol, is particularly important for hydrogen bonding interactions [13]. The preferred gauche conformation between the N-H and C=O groups facilitates intramolecular hydrogen bonding, which can stabilize certain conformations and influence intermolecular interactions with biological targets [13] [12].

The rotation around the C(α)-C(=O) bond has a significantly higher energy barrier (10-15 kcal/mol) due to partial double bond character resulting from conjugation [13] [12]. This bond typically adopts a planar arrangement to maximize conjugation, which is essential for the proper presentation of pharmacophore features to biological targets [12].

Propyl Chain and Ester Group Conformations

The propyl chain conformation, with a relatively low energy barrier of 1-2 kcal/mol, typically adopts an extended anti conformation that determines hydrophobic interactions and access to binding pockets [12]. This flexibility allows the propyl chain to adapt to various binding environments, contributing to the versatility of these compounds in interacting with different CNS targets [13] [12].

The ester group orientation, with an energy barrier of 3-5 kcal/mol, typically positions the group perpendicular to the α-carbon plane [12]. This orientation influences the positioning of hydrogen bond acceptors, which is critical for interactions with specific amino acid residues in target proteins [13] [12].

Table 2 summarizes the key conformational parameters of methyl 2-(propylamino)propanoate derivatives and their impact on bioactivity.

| Conformational Parameter | Energy Barrier (kcal/mol) | Preferred Conformation | Impact on Bioactivity |

|---|---|---|---|

| Rotation around C-N bond | 3-5 | Anti arrangement of propyl and α-methyl groups | Affects binding pocket fit and receptor interactions |

| Rotation around N-C(α) bond | 4-6 | Gauche conformation between N-H and C=O | Critical for hydrogen bonding interactions |

| Rotation around C(α)-C(=O) bond | 10-15 | Planar arrangement for conjugation | Essential for proper presentation of pharmacophore features |

| Propyl chain conformation | 1-2 | Extended anti conformation | Determines hydrophobic interactions and binding pocket access |

| Ester group orientation | 3-5 | Perpendicular to the α-carbon plane | Influences hydrogen bond acceptor positioning |

Pharmacophore Modeling for CNS-Targeted Therapeutic Agents

Pharmacophore modeling represents a powerful approach for understanding the structural requirements for biological activity and guiding the design of new CNS-targeted therapeutic agents based on methyl 2-(propylamino)propanoate derivatives [14] [15] [16]. By identifying the key pharmacophore features and their spatial relationships, researchers can develop more effective and selective CNS drugs [14] [15].

Key Pharmacophore Features

The methoxy oxygen provides an additional hydrogen bond acceptor at a distance of 6.0-7.0 Å from the reference point [15]. This feature is important for interactions with GABA receptors and muscarinic receptors, where multiple hydrogen bond acceptors can enhance binding affinity and selectivity [14] [15].

The secondary amine (N-H) functions as a hydrogen bond donor, positioned at a distance of 2.5-3.5 Å from the reference point [14] [15]. This feature is critical for interactions with GABA receptors, glutamate receptors, and histamine receptors, where hydrogen bond donors can form key interactions with negatively charged or polar residues in the binding site [14] [15].

The propyl chain serves as a hydrophobic group at a distance of 3.5-5.5 Å from the reference point [15]. This feature enhances BBB penetration and contributes to interactions with multiple CNS targets through hydrophobic interactions with lipophilic pockets in receptor binding sites [14] [15].

The secondary amine also functions as a basic center, serving as the reference point (0.0 Å) for measuring distances to other pharmacophore features [14] [15]. This feature is critical for ionic interactions with multiple CNS targets, particularly those involving acidic residues in binding sites [14] [15].

Spatial Relationships and Tolerances

The spatial relationships between these pharmacophore features are critical for biological activity [14] [15]. Each feature has an associated tolerance that reflects the acceptable deviation from the optimal distance while maintaining activity [15]. The hydrogen bond acceptor features (carbonyl and methoxy) have tolerances of ±0.5 Å and ±0.7 Å, respectively, indicating relatively strict requirements for their positioning [15].

The hydrogen bond donor feature (N-H) has a particularly tight tolerance of ±0.3 Å, highlighting the importance of precise positioning for this interaction [14] [15]. In contrast, the hydrophobic group (propyl chain) has a broader tolerance of ±1.0 Å, reflecting the generally more flexible nature of hydrophobic interactions [15].

Table 3 summarizes the key pharmacophore features of methyl 2-(propylamino)propanoate derivatives and their relevance to CNS target classes.

| Pharmacophore Feature | Optimal Distance from Reference Point (Å) | Tolerance (Å) | Relevance to CNS Target Classes |

|---|---|---|---|

| Hydrogen Bond Acceptor (Carbonyl) | 4.5-5.5 | ±0.5 | GABA receptors, Glutamate receptors, Opioid receptors |

| Hydrogen Bond Acceptor (Methoxy) | 6.0-7.0 | ±0.7 | GABA receptors, Muscarinic receptors |

| Hydrogen Bond Donor (NH) | 2.5-3.5 | ±0.3 | GABA receptors, Glutamate receptors, Histamine receptors |

| Hydrophobic Group (Propyl) | 3.5-5.5 | ±1.0 | Multiple CNS targets, enhances BBB penetration |

| Basic Center (Secondary Amine) | 0.0 (reference point) | ±0.0 | Multiple CNS targets, critical for ionic interactions |